3-(4-Methyl-5-phenyltriazol-2-yl)phenol
Description
3-(4-Methyl-5-phenyltriazol-2-yl)phenol is a triazole-derived compound featuring a phenol group at the 3-position of the triazole ring, with a methyl group at the 4-position and a phenyl substituent at the 5-position. Triazoles are heterocyclic aromatic systems with three nitrogen atoms, imparting unique electronic and steric properties that influence reactivity, solubility, and intermolecular interactions.
Properties
IUPAC Name |
3-(4-methyl-5-phenyltriazol-2-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-11-15(12-6-3-2-4-7-12)17-18(16-11)13-8-5-9-14(19)10-13/h2-10,19H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPXSAICXDOQYQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(N=C1C2=CC=CC=C2)C3=CC(=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Comparison with Analogous Triazole Derivatives
Substituent Effects on the Triazole Core
The triazole ring in 3-(4-Methyl-5-phenyltriazol-2-yl)phenol is substituted with a methyl, phenyl, and phenol group. Comparatively:
- : A structurally related compound, 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone, features a sulfonylphenyl group and a thioether linkage, which increase steric bulk and electron-withdrawing effects .
- : Isostructural compounds with fluorophenyl and chlorophenyl substituents exhibit planar molecular conformations except for one fluorophenyl group oriented perpendicularly, affecting crystallinity .
Planarity and Crystallographic Features
- The phenol group in the target compound likely enhances hydrogen bonding, influencing crystal packing. In contrast, compounds with sulfonyl or thioether groups (e.g., ) may exhibit weaker intermolecular interactions due to reduced polarity .
- Crystallographic tools like SHELXL and Mercury (used in and ) enable precise determination of structural parameters, such as bond lengths and angles, critical for comparing molecular conformations .
Physicochemical Properties
Solubility and Hydrogen Bonding
- The phenol group in this compound enhances solubility in polar solvents (e.g., ethanol, DMF) compared to non-polar derivatives like thiadiazoles () .
- Compounds with acetamide or sulfonyl groups () exhibit moderate solubility due to mixed polarity .
Thermal Stability
- Melting points of triazole derivatives vary with substituents. For example, acetamide-linked triazoles () have melting points ranging from 160–220°C, whereas thiadiazoles () melt at higher temperatures (250–300°C) due to stronger sulfur-based interactions .
Reaction Conditions
- : Triazoles are synthesized via sodium ethoxide-mediated nucleophilic substitution with α-halogenated ketones, yielding products in high purity after recrystallization .
- : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is employed for triazole formation, with yields exceeding 85% under optimized conditions .
Substituent-Driven Challenges
- Bulky substituents (e.g., phenylsulfonyl in ) may require prolonged reaction times or elevated temperatures to achieve complete conversion .
Medicinal Chemistry
- The phenol group may enhance binding to biological targets via hydrogen bonding, as seen in docking studies () .
Material Science
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